molecular formula C10H13NO B3060438 2-(Methoxymethyl)indoline CAS No. 365250-59-5

2-(Methoxymethyl)indoline

Cat. No.: B3060438
CAS No.: 365250-59-5
M. Wt: 163.22
InChI Key: GIIBKRPIJJHYOU-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)indoline is an organic compound belonging to the indoline family, which is a subclass of indoles Indoles are significant heterocyclic systems found in many natural products and drugs

Mechanism of Action

Target of Action

2-(Methoxymethyl)indoline, like other indole derivatives, is known to interact with a variety of targets in the body. Indole derivatives have been found to bind with high affinity to multiple receptors . They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .

Mode of Action

The interaction of this compound with its targets leads to a variety of biological effects. For instance, indole methylated at positions 1 and 2, which are reported ligands and partial agonists of human PXR, induced the expression of PXR-target genes, including CYP3A4 and MDR1, in vitro .

Biochemical Pathways

Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response . IAA biosynthetic includes multiple coexisting pathways; at least five major Trp-dependent metabolic precursors to IAA have been postulated and identified .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways it affects. As an example, indole derivatives have been shown to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the gut microbiota plays a role in the bioconversion of indoles from tryptophan . Additionally, the physicochemical environment can impact the solubility and bioavailability of the compound .

Biochemical Analysis

Biochemical Properties

2-(Methoxymethyl)indoline, like other indole derivatives, interacts with various enzymes, proteins, and other biomolecules . These interactions are vital for its role in biochemical reactions. For instance, indole derivatives have been reported to bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

Cellular Effects

This compound influences cell function in various ways. It has been shown to have effects on cell signaling pathways, gene expression, and cellular metabolism . For example, indole derivatives have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, indole derivatives have been found in many important synthetic drug molecules, which gave a valuable idea for treatment .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For instance, gut microbiota is involved in the bioconversion of indoles from tryptophan (Trp), which is an essential amino acid derived entirely from the diet .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethyl)indoline can be achieved through several methods. One common approach involves the reduction of indole derivatives. For instance, the reduction of 2-(methoxymethyl)indole using catalytic hydrogenation can yield this compound . Another method includes the intramolecular Diels-Alder reaction, which forms the indoline ring system .

Industrial Production Methods

Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, ensuring the compound’s suitability for various applications in pharmaceuticals and other industries.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)indoline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indolines, which can be further utilized in the synthesis of complex organic molecules.

Scientific Research Applications

2-(Methoxymethyl)indoline has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methoxymethyl)indoline is unique due to the presence of the methoxymethyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(methoxymethyl)-2,3-dihydro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-12-7-9-6-8-4-2-3-5-10(8)11-9/h2-5,9,11H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIIBKRPIJJHYOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60717167
Record name 2-(Methoxymethyl)-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

365250-59-5
Record name 2-(Methoxymethyl)-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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